2-(1-piperidinyl)-N-[2-(2-thienyl)ethyl]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)-N-[2-(2-thienyl)ethyl]-2-indanecarboxamide, commonly known as PTI-125, is a small molecule drug that has been developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. PTI-125 has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy.
Mécanisme D'action
The exact mechanism of action of PTI-125 is not fully understood, but it is thought to work by inhibiting the activity of a protein called amyloid beta (Aβ). Aβ is a key player in the development of Alzheimer's disease, and it is believed that reducing its activity could help to slow or even reverse the progression of the disease.
Biochemical and Physiological Effects
PTI-125 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce levels of Aβ in the brain, as well as reduce neuroinflammation and oxidative stress. PTI-125 has also been shown to improve synaptic function and increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTI-125 for lab experiments is its specificity for Aβ, which makes it a useful tool for studying the role of Aβ in Alzheimer's disease. However, one limitation of PTI-125 is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on PTI-125. One area of interest is in combination therapy, where PTI-125 could be used in combination with other drugs to enhance its therapeutic effects. Another area of interest is in the development of more soluble forms of PTI-125, which could improve its efficacy and ease of administration. Additionally, further research is needed to fully understand the mechanism of action of PTI-125 and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of PTI-125 involves several steps, starting with the reaction of 2-indanone with 2-bromoethylthiophene to form 2-(2-thienyl)ethyl-2-indanone. This compound is then reacted with piperidine to form the final product, PTI-125. The synthesis of PTI-125 has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
PTI-125 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In preclinical studies, PTI-125 has been shown to reduce amyloid plaque formation and neuroinflammation, as well as improve synaptic function and cognitive performance in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-piperidin-1-yl-N-(2-thiophen-2-ylethyl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-20(22-11-10-19-9-6-14-25-19)21(23-12-4-1-5-13-23)15-17-7-2-3-8-18(17)16-21/h2-3,6-9,14H,1,4-5,10-13,15-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJSSQOZLKUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.